REACTION_CXSMILES
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[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=[CH2:5].[Mn]([O-])(=O)(=O)=[O:9].[K+].N([O-])=O.[Na+].S(=O)(=O)(O)O.[OH2:23]>CC(C)=O.C(O)(=O)C>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][C:4](=[O:9])[CH2:5][OH:23] |f:1.2,3.4|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC(CC=C)(C)C
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Name
|
|
Quantity
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140 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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13.5 mL
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Type
|
solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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600 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
22.3 g
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Type
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reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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85 mL
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
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11.7 g
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
221 mL
|
Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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270 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
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After stirring for 40 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted with ether:hexanes (1:1)
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Type
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WASH
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Details
|
the extracts were washed with saturated sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
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The resulting residue was purified on silica gel column (5-100% ether in hexanes)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |